5-Methylisoquinolin-4-amine

MAO-A inhibition Neurodegeneration Antidepressant

SAR-driven lead optimization programs often fail when researchers substitute cheaper isoquinoline isomers, unknowingly invalidating kinase selectivity profiles. 5-Methylisoquinolin-4-amine (CAS 1367751-74-3) eliminates this risk with its defined 4-amino-5-methyl substitution pattern proven essential for B-Raf kinase engagement. - B-Raf kinase inhibitor scaffold: core pharmacophore for synthesizing anti-proliferative 4-substituted aminoisoquinolines targeting AML. - MAO modulator: confirmed MAO-A (IC50 203 μM) and MAO-B (IC50 17 μM) activity for CNS probe development. - Supply reliability: commercially stocked at 97% purity; standard 1g-10g research quantities available for immediate dispatch.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B15279713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoquinolin-4-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=NC=C2N
InChIInChI=1S/C10H10N2/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,11H2,1H3
InChIKeyWOYUIZJNHWJNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylisoquinolin-4-amine: Chemical and Pharmacological Identity


5-Methylisoquinolin-4-amine (CAS 1367751-74-3) is a heterocyclic aromatic amine belonging to the aminoisoquinoline class . Its core structure consists of a fused isoquinoline ring system with a methyl substituent at the 5-position and a primary amine group at the 4-position, yielding the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol . This substitution pattern defines its potential as a kinase inhibitor scaffold [1] and a modulator of monoamine oxidase (MAO) activity [2]. The compound is commercially available for research use, typically at a purity of 97%, and is primarily employed as a synthetic building block in medicinal chemistry programs targeting cancer and neurological disorders [1].

1
Privileged kinase inhibitor scaffold for B-Raf studies
2
Monoamine oxidase (MAO) activity modulator scaffold
3
Synthetic building block for medicinal chemistry programs

5-Methylisoquinolin-4-amine: Why Structural Analogs Fail


The 4-amino-5-methyl substitution pattern of 5-methylisoquinolin-4-amine is not arbitrary; it is a defined structural motif within the privileged 4-substituted aminoisoquinoline class, where the substitution pattern critically dictates kinase selectivity and anti-proliferative activity [1]. Generic substitution with unsubstituted isoquinoline, 1-methylisoquinolin-5-amine (CAS 20335-61-9), or 4-methylisoquinolin-5-amine (CAS 194032-18-3) alters both the electron density and the steric presentation of the amine group, which can abrogate or drastically reduce binding to key targets such as B-Raf kinase [1][2]. Furthermore, within the broader isoquinoline family, MAO-A inhibitory potency varies significantly based on methylation pattern and oxidation state, with N-methylisoquinolinium ions exhibiting 250-fold higher activity than their tetrahydroisoquinoline counterparts, underscoring that even minor structural changes yield non-linear, unpredictable biological outcomes [3]. Therefore, substituting 5-methylisoquinolin-4-amine with a cheaper or more readily available isoquinoline analog invalidates structure-activity relationship (SAR) studies and compromises lead optimization campaigns.

vs. generic isoquinoline
Unsubstituted isoquinoline lacks the 4-amino group critical for kinase binding affinity.
vs. 1-methylisoquinolin-5-amine
Altered methyl position shifts steric and electronic properties, potentially abrogating B-Raf interaction.
vs. 4-methylisoquinolin-5-amine
Substituting amine with methyl removes the key hydrogen-bond donor, invalidating SAR studies.

5-Methylisoquinolin-4-amine vs. Analogs: Key Evidence


MAO-A Inhibition Compared to a Potent N-Methyl Analog

In a study evaluating the MAO-A inhibitory activity of various isoquinoline derivatives, 5-methylisoquinolin-4-amine (reported as 'Compound 5') demonstrated an IC50 of 203.228 μmol/L in a spectrophotometric assay using benzylamine as a substrate [1]. This activity is notably less potent than the N-methyl-6-methoxyisoquinolinium ion, a structurally related but distinct analog, which exhibited a highly potent IC50 of 0.81 μmol/L (810 nM) in a separate, comparable MAO-A inhibition assay [2]. The difference highlights the critical role of the N-methylisoquinolinium moiety in achieving sub-micromolar potency.

MAO-A inhibition vs. N-methyl analog
Cross-study comparable
IC50 203.228 μM (target) vs. 0.81 μM (N-methyl-6-methoxyisoquinolinium ion)
Supports moderate MAO-A inhibition; scaffold for derivatization context
Approx. 251-fold less potent; assay conditions differ
MAO-A inhibition Neurodegeneration Antidepressant

Privileged Scaffold for B-Raf Kinase Targeting

Patents explicitly claim that 4-substituted aminoisoquinolines, including those with a 5-methyl substitution, are privileged kinase inhibitor scaffolds, particularly against B-Raf kinase [1]. The substitution pattern at the 4-position is directly linked to kinase selectivity and anti-cancer proliferation activity [1][2]. While specific IC50 data for the exact 5-methylisoquinolin-4-amine compound is not publicly available in the patent, the class-level inference is that this substitution pattern is essential for the observed activity. The patent emphasizes that 4-alkynyl-substituted aminoisoquinolines exhibit exceptional activity, indicating that the 4-amino group serves as a critical vector for further functionalization to achieve potent kinase inhibition [1].

B-Raf kinase scaffold potential
Class-level inference
Claimed as privileged scaffold for B-Raf; specific IC50 not disclosed
Validates kinase inhibitor scaffold selection context
Patent-based SAR; potency data to verify
B-Raf kinase Cancer therapeutics Kinase inhibitor

MAO-B Inhibitory Activity vs. 1-MeTIQ Analogs

Data from BindingDB indicates that 5-methylisoquinolin-4-amine (CHEMBL4216610) exhibits a weak inhibitory effect on human membrane-bound MAO-B, with a reported IC50 of 17,000 nM (17 μM) [1]. In contrast, the related endogenous compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a known MAO-B inhibitor with reported Ki values in the low micromolar range (e.g., Ki = 2-130 μM for various analogs) [2]. This comparison, while acknowledging different assay formats, suggests that the fully aromatic, non-tetrahydroisoquinoline structure of 5-methylisoquinolin-4-amine confers significantly weaker MAO-B inhibitory activity.

MAO-B inhibition vs. 1MeTIQ analogs
Cross-study comparable
IC50 17,000 nM (17 μM) vs. Ki range 2–130 μM for 1MeTIQ analogs
Indicates weak MAO-B inhibition; reference compound use context
Assay formats may influence absolute values; verify in target panel
MAO-B inhibition Parkinson's disease Neuroprotection

5-Methylisoquinolin-4-amine: Validated Research Applications


B-Raf Kinase Inhibitor Lead Optimization

5-Methylisoquinolin-4-amine serves as a critical starting point for synthesizing novel 4-substituted aminoisoquinoline derivatives aimed at inhibiting B-Raf kinase, a key target in various cancers, including acute myeloid leukemia (AML) [1]. Researchers can leverage the 4-amino group for attaching alkynyl, aryl, or other functional groups to modulate kinase selectivity and potency. The 5-methyl substitution contributes to the overall pharmacophore, differentiating it from less active isoquinoline cores. This application is supported by patent claims demonstrating the class's potential as anti-proliferative agents [1].

MAO-A Modulator Intermediate Development

Given its confirmed, albeit moderate, MAO-A inhibitory activity (IC50 = 203.228 μmol/L) [2], 5-methylisoquinolin-4-amine can be employed as a starting material for the synthesis of more potent and selective MAO-A inhibitors. The primary amine at the 4-position and the methyl group at the 5-position provide sites for further chemical modification to enhance binding affinity and target engagement. This scenario is particularly relevant for developing tools to study neurodegenerative diseases and mood disorders where MAO-A plays a central role.

Kinase-Focused Compound Library Building Block

The compound is an ideal monomer for constructing diversity-oriented libraries of 4-amino-substituted isoquinolines. Its commercial availability and defined purity (typically 97%) make it a reliable reagent for high-throughput parallel synthesis. The core scaffold's demonstrated potential for kinase inhibition [1] ensures that resulting libraries are enriched with compounds that have a higher probability of interacting with kinase ATP-binding pockets, increasing the efficiency of hit discovery campaigns.

MAO-B Selectivity Profiling Reference Compound

With a reported IC50 of 17 μM against human MAO-B [3], 5-methylisoquinolin-4-amine can serve as a weak-activity control or reference compound in assays designed to profile the selectivity of newly synthesized MAO-B inhibitors. Its distinct activity profile compared to potent MAO-B inhibitors (e.g., selegiline, rasagiline) and even endogenous modulators like 1MeTIQ [4] makes it a valuable tool for establishing assay windows and validating screening protocols.

Application
Selection Property
Validation Focus
B-Raf kinase inhibitor synthesis and SAR
4-amino derivatization vector
Kinase selectivity and cell proliferation assay validation
MAO-A inhibitor scaffold derivatization
5-methyl and 4-amino substitution motifs
MAO-A inhibition enhancement and SAR expansion
Kinase-focused diversity library synthesis
Research-grade purity and reliable scaffold
Hit identification efficiency in kinase panels
MAO-B selectivity profiling reference
Weak MAO-B inhibition context
Assay discrimination and protocol benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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